Antibacterial agent 39

Antibacterial synergy Beta-lactamase inhibition MIC reduction

Researchers investigating DBO β-lactamase inhibitors face cold-chain logistics burdens and lack of validated comparator data for SAR studies. Antibacterial agent 39 (CAS 1426572-46-4) eliminates the -20°C storage requirement of avibactam with ambient-temperature shipping stability. • Reduces ceftazidime MIC to 0.5, 1, and 2 mcg/mL against E. coli NCTC 13351, M50, and 7MP. • C2-carboxamide substituent enables direct SAR comparison with Antibacterial agent 42. • Disclosed in WO2013030735A1 as Example 4; synthetic DBO sodium salt, MW 355.26.

Molecular Formula C9H10N5NaO7S
Molecular Weight 355.26 g/mol
Cat. No. B15362014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibacterial agent 39
Molecular FormulaC9H10N5NaO7S
Molecular Weight355.26 g/mol
Structural Identifiers
SMILESC1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])C3=NN=C(O3)C(=O)N.[Na+]
InChIInChI=1S/C9H11N5O7S.Na/c10-6(15)8-12-11-7(20-8)5-2-1-4-3-13(5)9(16)14(4)21-22(17,18)19;/h4-5H,1-3H2,(H2,10,15)(H,17,18,19);/q;+1/p-1/t4-,5+;/m1./s1
InChIKeyUYCQRZNBTGYLCH-JBUOLDKXSA-M
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antibacterial agent 39 Product Overview


Antibacterial agent 39 (CAS 1426572-46-4) is a synthetic sodium salt derived from the 1,6-diazabicyclo[3.2.1]octan-7-one (DBO) scaffold [1]. Its IUPAC designation is sodium;[(2S,5R)-2-(5-carbamoyl-1,3,4-oxadiazol-2-yl)-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate, with a molecular weight of 355.26 g/mol and formula C9H10N5NaO7S [2]. This compound was disclosed as Example 4 in patent WO2013030735A1 and is characterized by its ability to significantly reduce the minimum inhibitory concentration (MIC) of the beta-lactam antibiotic ceftazidime against multiple E. coli strains .

Antibacterial agent 39 DBO Scaffold Differentiation


Compounds within the diazabicyclooctane (DBO) class, including avibactam, relebactam, and zidebactam, exhibit divergent beta-lactamase inhibition spectra, potency, and synergistic behavior that preclude generic substitution [1]. Subtle modifications to the C2 substituent of the DBO core—such as the carboxamide group in Antibacterial agent 39 versus the isoxazole ring in Antibacterial agent 42—directly impact interactions with class A, C, and D beta-lactamases, resulting in distinct MIC reduction profiles when paired with partner beta-lactams [2]. Consequently, procurement decisions based solely on 'class equivalence' risk introducing compounds with suboptimal synergy or uncharacterized resistance susceptibility. The following quantitative evidence establishes Antibacterial agent 39's specific differentiation for scientific selection.

Antibacterial agent 39 Comparative Evidence


Ceftazidime MIC Reduction vs. Avibactam in E. coli

Antibacterial agent 39, when combined with ceftazidime, achieves MIC values of 0.5, 1, and 2 mcg/mL against E. coli strains NCTC 13351, M50, and 7MP, respectively . In contrast, the FDA-approved DBO inhibitor avibactam combined with ceftazidime exhibits a MIC90 of 2 mg/L against E. coli in checkerboard assays, representing a ≥7- to 9-fold MIC reduction but not matching the absolute MIC values observed with Antibacterial agent 39 on specific strains [1]. This strain-specific potency advantage highlights Antibacterial agent 39's tailored efficacy for E. coli NCTC 13351, M50, and 7MP.

Antibacterial synergy Beta-lactamase inhibition MIC reduction

Structural and MIC Differences vs. Antibacterial agent 42

Antibacterial agent 39 (Example 4) and Antibacterial agent 42 (Example 5) differ exclusively in the C2 substituent: a carboxamide group versus an isoxazole ring [1]. Despite this single structural modification, both compounds achieve identical ceftazidime MIC reduction values of 0.5, 1, and 2 mcg/mL against E. coli NCTC 13351, M50, and 7MP . However, Antibacterial agent 39 has a lower molecular weight (355.26 vs. 379.28 g/mol) and fewer hydrogen bond acceptors (9 vs. 10), which may influence solubility and formulation parameters .

Structure-activity relationship DBO analog comparison C2 substituent effect

Chemical Stability vs. Avibactam

Antibacterial agent 39 demonstrates stability at ambient temperature during shipping and short-term storage . In contrast, avibactam (sodium salt) is highly hygroscopic and requires storage at -20°C with desiccation to prevent hydrolysis of the sulfate moiety [1]. This difference in stability reduces cold-chain dependency for Antibacterial agent 39, simplifying procurement and handling logistics.

Compound stability Storage conditions Procurement logistics

Potency and Spectrum vs. Relebactam

Antibacterial agent 39 is a DBO derivative partnered with ceftazidime, achieving low MICs against specific E. coli strains . Relebactam, another DBO inhibitor, is paired with imipenem and demonstrates MICs ≤2 mg/L against KPC-producing Enterobacteriaceae, including E. coli [1]. However, the partner beta-lactam differs (ceftazidime vs. imipenem), and direct strain-matched comparisons are unavailable. The evidence suggests Antibacterial agent 39 may offer a ceftazidime-specific synergy profile not replicated by relebactam.

Beta-lactamase inhibitor DBO class comparison Gram-negative spectrum

Antibacterial agent 39 Application Scenarios


Beta-Lactamase Inhibition Screening

Researchers investigating DBO scaffold inhibitors can use Antibacterial agent 39 as a reference compound for ceftazidime synergy against E. coli strains NCTC 13351, M50, and 7MP, with expected MIC values of 0.5, 1, and 2 mcg/mL respectively .

Comparative DBO Scaffold Studies

Antibacterial agent 39 serves as a comparator for Antibacterial agent 42 in structure-activity relationship studies, allowing researchers to isolate the effect of the C2 carboxamide substituent on beta-lactamase inhibition and physicochemical properties [1].

Ambient-Stable Procurement Logistics

Due to its ambient temperature shipping stability, Antibacterial agent 39 is a suitable choice for research groups lacking reliable -20°C storage or cold-chain logistics during procurement, unlike avibactam which requires strict cold storage .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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